N-bicyclo[2.2.1]hept-2-yl-3-(4-methoxyphenyl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-bicyclo[2.2.1]hept-2-yl-3-(4-methoxyphenyl)acrylamide, also known as BIA, is a chemical compound that has been studied extensively in scientific research due to its potential therapeutic applications. BIA is a small molecule that has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for the development of new drugs and therapies. In
Scientific Research Applications
N-bicyclo[2.2.1]hept-2-yl-3-(4-methoxyphenyl)acrylamide has been studied extensively in scientific research due to its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, analgesic, and antitumor properties, making it a promising candidate for the development of new drugs and therapies. N-bicyclo[2.2.1]hept-2-yl-3-(4-methoxyphenyl)acrylamide has also been shown to have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Mechanism of Action
The mechanism of action of N-bicyclo[2.2.1]hept-2-yl-3-(4-methoxyphenyl)acrylamide is not yet fully understood. However, it is thought to exert its therapeutic effects through the modulation of several key signaling pathways in the body, including the MAPK/ERK pathway and the NF-κB pathway. N-bicyclo[2.2.1]hept-2-yl-3-(4-methoxyphenyl)acrylamide has also been shown to inhibit the activity of several enzymes involved in inflammation and pain, including COX-2 and iNOS.
Biochemical and Physiological Effects:
N-bicyclo[2.2.1]hept-2-yl-3-(4-methoxyphenyl)acrylamide has been shown to exhibit a range of biochemical and physiological effects. It has been shown to have anti-inflammatory and analgesic properties, making it a potential treatment for conditions such as arthritis and chronic pain. N-bicyclo[2.2.1]hept-2-yl-3-(4-methoxyphenyl)acrylamide has also been shown to have antitumor properties, making it a potential treatment for cancer. Additionally, N-bicyclo[2.2.1]hept-2-yl-3-(4-methoxyphenyl)acrylamide has been shown to have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Advantages and Limitations for Lab Experiments
N-bicyclo[2.2.1]hept-2-yl-3-(4-methoxyphenyl)acrylamide has several advantages for use in lab experiments. It is a small molecule that can be easily synthesized, making it readily available for use in experiments. Additionally, N-bicyclo[2.2.1]hept-2-yl-3-(4-methoxyphenyl)acrylamide has been shown to exhibit a range of biochemical and physiological effects, making it a versatile tool for studying various biological processes. However, there are also limitations to the use of N-bicyclo[2.2.1]hept-2-yl-3-(4-methoxyphenyl)acrylamide in lab experiments. Its mechanism of action is not yet fully understood, which can make it difficult to interpret experimental results. Additionally, N-bicyclo[2.2.1]hept-2-yl-3-(4-methoxyphenyl)acrylamide has not yet been extensively tested in clinical trials, so its potential therapeutic applications are not yet fully understood.
Future Directions
There are several future directions for research on N-bicyclo[2.2.1]hept-2-yl-3-(4-methoxyphenyl)acrylamide. One area of research is the development of new drugs and therapies based on N-bicyclo[2.2.1]hept-2-yl-3-(4-methoxyphenyl)acrylamide. N-bicyclo[2.2.1]hept-2-yl-3-(4-methoxyphenyl)acrylamide has been shown to exhibit a range of therapeutic properties, making it a promising candidate for the development of new treatments for conditions such as arthritis, chronic pain, and cancer. Another area of research is the further elucidation of N-bicyclo[2.2.1]hept-2-yl-3-(4-methoxyphenyl)acrylamide's mechanism of action. Understanding how N-bicyclo[2.2.1]hept-2-yl-3-(4-methoxyphenyl)acrylamide exerts its therapeutic effects could lead to the development of more targeted and effective treatments. Finally, there is a need for further testing of N-bicyclo[2.2.1]hept-2-yl-3-(4-methoxyphenyl)acrylamide in clinical trials to determine its safety and efficacy in humans.
Synthesis Methods
The synthesis of N-bicyclo[2.2.1]hept-2-yl-3-(4-methoxyphenyl)acrylamide is a complex process that involves several steps. The starting material for the synthesis is bicyclo[2.2.1]hept-2-en-5-one, which is reacted with 4-methoxyphenylmagnesium bromide to form the corresponding alcohol. This alcohol is then converted to the corresponding bromide, which is reacted with acrylamide to form N-bicyclo[2.2.1]hept-2-yl-3-(4-methoxyphenyl)acrylamide.
properties
IUPAC Name |
(E)-N-(2-bicyclo[2.2.1]heptanyl)-3-(4-methoxyphenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO2/c1-20-15-7-3-12(4-8-15)5-9-17(19)18-16-11-13-2-6-14(16)10-13/h3-5,7-9,13-14,16H,2,6,10-11H2,1H3,(H,18,19)/b9-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHFXGQIGRWFLRW-WEVVVXLNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC(=O)NC2CC3CCC2C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C(=O)NC2CC3CCC2C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
6.9 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID47198823 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.